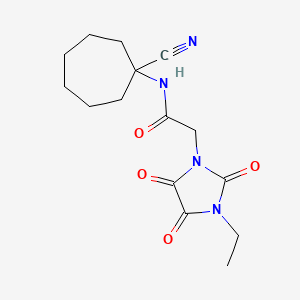

N-(1-cyanocycloheptyl)-2-(3-ethyl-2,4,5-trioxoimidazolidin-1-yl)acetamide

Description

N-(1-cyanocycloheptyl)-2-(3-ethyl-2,4,5-trioxoimidazolidin-1-yl)acetamide is a synthetic acetamide derivative characterized by two distinct structural features:

- Cyanocycloheptyl group: A seven-membered cycloheptane ring substituted with a cyano (-CN) group at the 1-position. This moiety may enhance lipophilicity and influence binding interactions due to steric and electronic effects.

- 3-Ethyl-2,4,5-trioxoimidazolidine: A five-membered heterocyclic ring containing three ketone groups and an ethyl substituent.

Applications may include therapeutic uses, such as anti-inflammatory or antimicrobial agents, though specific studies are unavailable.

Properties

IUPAC Name |

N-(1-cyanocycloheptyl)-2-(3-ethyl-2,4,5-trioxoimidazolidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O4/c1-2-18-12(21)13(22)19(14(18)23)9-11(20)17-15(10-16)7-5-3-4-6-8-15/h2-9H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGVEYQRAHZYNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=O)N(C1=O)CC(=O)NC2(CCCCCC2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Molecular Formula

- Chemical Formula : C₁₃H₁₈N₄O₃

- Molecular Weight : 278.31 g/mol

Structural Characteristics

The compound features a cyanocycloheptyl moiety linked to an imidazolidinone structure, which is known for its diverse biological activities.

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:

- Antitumor Activity : Many imidazolidinone derivatives have been studied for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The presence of the imidazolidinone ring suggests potential antimicrobial effects, which are common in nitrogen-containing heterocycles.

Case Studies

- Antitumor Activity : A study involving derivatives of imidazolidinones demonstrated that modifications in the side chains significantly influenced their cytotoxicity against various cancer cell lines. The introduction of a cyanocycloheptyl group was associated with enhanced potency due to improved cellular uptake and interaction with DNA .

- Antimicrobial Efficacy : In vitro tests showed that compounds similar to N-(1-cyanocycloheptyl)-2-(3-ethyl-2,4,5-trioxoimidazolidin-1-yl)acetamide exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes .

Comparative Analysis of Biological Activities

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | Antitumor, Antimicrobial | |

| Similar Imidazolidinone Derivative | Cytotoxicity against cancer cells | |

| Alkylating Agents | Antineoplastic effects |

Pharmacokinetics

Studies on similar compounds suggest that the pharmacokinetic profiles can vary significantly based on structural modifications. Factors such as solubility, stability, and metabolic pathways play crucial roles in determining the efficacy of the compound in vivo.

Toxicology

Preliminary toxicological assessments indicate that while the compound exhibits promising biological activity, it is essential to evaluate its safety profile thoroughly. Toxicological studies on related imidazolidinones have shown varying degrees of toxicity depending on the functional groups present.

Comparison with Similar Compounds

Key Observations:

Structural Variations: The target compound’s cyanocycloheptyl group distinguishes it from analogs with smaller cycloalkanes (e.g., cyclopentyl in 796077-32-2) or aromatic substituents (e.g., benzothiazole in EP3 348 550A1). The larger cycloheptane may improve membrane permeability but reduce solubility .

Synthetic Pathways :

- Unlike triazole-containing analogs synthesized via 1,3-dipolar cycloaddition (e.g., compounds 6a–m in –2), the target compound likely requires sequential amidation and cyclization steps.

Spectroscopic Signatures: The trioxoimidazolidine ring’s carbonyl groups consistently show strong IR absorption near 1670–1680 cm⁻¹ across analogs . The cyano group in the target compound would introduce a distinct ~2200 cm⁻¹ peak, absent in most evidence-derived analogs.

Biological Implications: Compounds with electron-withdrawing groups (e.g., -NO₂ in 796077-32-2) may exhibit stronger antimicrobial activity, while the target’s ethyl and cyano groups could favor kinase or protease inhibition due to moderate polarity .

Notes and Limitations

- Data Gaps : Direct experimental data (e.g., NMR, bioactivity) for the target compound is unavailable in the provided evidence. Comparisons rely on structural analogs.

- Synthesis Challenges: The cyanocycloheptyl group’s steric bulk may complicate synthesis, necessitating optimized reaction conditions.

- Further Research : Computational modeling (e.g., docking studies) and in vitro assays are recommended to validate hypothesized applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.